Ethylvanillin Ethylvanillin Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
Ethyl vanillin, also known as ethyl protal or bourbonal, belongs to the class of organic compounds known as hydroxybenzaldehydes. These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group. Ethyl vanillin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, ethyl vanillin is primarily located in the cytoplasm. Ethyl vanillin exists in all eukaryotes, ranging from yeast to humans. Ethyl vanillin can be biosynthesized from vanillin. Ethyl vanillin has a sweet, caramel, and creamy taste.
Ethyl vanillin is a member of the class of benzaldehydes that is vanillin in which the methoxy group is replaced by an ethoxy group. It has a role as an antioxidant and a flavouring agent. It is a member of benzaldehydes, a member of phenols and an aromatic ether. It derives from a vanillin.
Brand Name: Vulcanchem
CAS No.: 121-32-4
VCID: VC0002114
InChI: InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3
SMILES: CCOC1=C(C=CC(=C1)C=O)O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

Ethylvanillin

CAS No.: 121-32-4

Inhibitors

VCID: VC0002114

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

Ethylvanillin - 121-32-4

CAS No. 121-32-4
Product Name Ethylvanillin
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 3-ethoxy-4-hydroxybenzaldehyde
Standard InChI InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3
Standard InChIKey CBOQJANXLMLOSS-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C=O)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=O)O
Boiling Point 294.0 °C
285 °C
Colorform Fine, crystalline needles
White or slightly yellowish crystals
Colorless flakes
Flash Point 145 °C (293 °F) - closed cup
Melting Point 171 to 172 °F (NTP, 1992)
77.5 °C
Mp 76-78 °
76.7 °C
76-78°C
Physical Description Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
DryPowder; Liquid; PelletsLargeCrystals
Solid
colourless or slightly yellow crystal flakes with an intense vanilla odou
Description Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
Ethyl vanillin, also known as ethyl protal or bourbonal, belongs to the class of organic compounds known as hydroxybenzaldehydes. These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group. Ethyl vanillin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, ethyl vanillin is primarily located in the cytoplasm. Ethyl vanillin exists in all eukaryotes, ranging from yeast to humans. Ethyl vanillin can be biosynthesized from vanillin. Ethyl vanillin has a sweet, caramel, and creamy taste.
Ethyl vanillin is a member of the class of benzaldehydes that is vanillin in which the methoxy group is replaced by an ethoxy group. It has a role as an antioxidant and a flavouring agent. It is a member of benzaldehydes, a member of phenols and an aromatic ether. It derives from a vanillin.
Shelf Life NOT STABLE; IN CONTACT WITH IRON OR ALKALI, IT EXHIBITS A RED COLOR & LOSES ITS FLAVORING POWER
AFFECTED BY LIGHT
Solubility Slightly soluble (NTP, 1992)
0.02 M
2.82 mg/mL at 25 °C
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
insoluble in water; soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)
Synonyms 3-ethoxy-4-hydroxybenzaldehyde
ethyl vanillin
Vapor Pressure 1.04e-05 mmHg
1.04X10-5 mm Hg at 25 °C
PubChem Compound 8467
Last Modified Nov 11 2021
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